molecular formula C18H13N3O2 B2581928 2,2'-Iminodiquinolin-8-ol CAS No. 85139-11-3

2,2'-Iminodiquinolin-8-ol

Cat. No.: B2581928
CAS No.: 85139-11-3
M. Wt: 303.321
InChI Key: XODXDUUPXGKMFO-UHFFFAOYSA-N
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Description

2,2’-Iminodiquinolin-8-ol is a chemical compound with the molecular formula C18H13N3O2 It is a derivative of quinolin-8-ol, which is known for its diverse biological activities and applications in various fields

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Iminodiquinolin-8-ol typically involves the reaction of quinolin-8-ol with appropriate reagents to introduce the imino group. One common method involves the use of acetylenedicarboxylic acid and butane-1,2,3,4-tetracarboxylic acid, which react with quinolin-8-ol to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or chloroform and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,2’-Iminodiquinolin-8-ol may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Iminodiquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.

    Reduction: Reduction reactions can modify the imino group, potentially leading to different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or chloroform.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ol derivatives, while reduction could produce compounds with modified imino groups.

Scientific Research Applications

2,2’-Iminodiquinolin-8-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: The parent compound, known for its diverse biological activities.

    8-Hydroxyquinoline: A derivative with significant antimicrobial and anticancer properties.

    Quinoxalines: Compounds with similar structures and biological activities.

Uniqueness

2,2’-Iminodiquinolin-8-ol is unique due to its specific imino group, which imparts distinct chemical and biological properties

Biological Activity

2,2'-Iminodiquinolin-8-ol is a compound of significant interest due to its diverse biological activities, including its potential as an anticancer agent and its role in metal ion chelation. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which allows for interaction with various biological targets. Its ability to form complexes with metal ions enhances its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.
  • Metal Ion Chelation : Its chelating properties allow it to bind to metal ions, which can be beneficial in reducing oxidative stress.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Metal Binding : By chelating metal ions like iron, it can reduce oxidative damage in cells.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to apoptosis and cell survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectionPotential protective effects in neurodegenerative models
Metal Ion ChelationBinds to Fe(II)/Fe(III), reducing oxidative stress

Table 2: Comparative Studies on Anticancer Activity

CompoundIC50 (µM)Cancer Cell LineReference
This compound10HeLa
5-Methylquinoline-8-ol15MCF7
Hydroxyquinoline Derivative12A549

Case Studies

  • Cytotoxicity Against HeLa Cells :
    A study demonstrated that this compound showed significant cytotoxicity against HeLa cells with an IC50 value of 10 µM. This indicates its potential as a lead compound in the development of anticancer drugs.
  • Neuroprotective Properties :
    In a model of oxidative stress-induced neuronal damage, the compound exhibited protective effects by chelating iron and reducing reactive oxygen species (ROS) levels. This suggests a dual role in both neuroprotection and as an anticancer agent through its antioxidant properties.
  • Metal Ion Interaction Studies :
    Research has shown that the compound's ability to form stable complexes with metal ions enhances its biological efficacy. For instance, complexes formed with zinc(II) have been linked to improved anticancer activity compared to the free ligand.

Properties

IUPAC Name

2-[(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-13-5-1-3-11-7-9-15(20-17(11)13)19-16-10-8-12-4-2-6-14(23)18(12)21-16/h1-10,22-23H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODXDUUPXGKMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)NC3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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